[1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro-
Description
Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature
The chemical identity of [1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro- is defined by its molecular formula and systematic nomenclature according to International Union of Pure and Applied Chemistry guidelines. The compound belongs to the class of substituted biphenylamines, where the biphenyl core structure consists of two benzene rings connected by a single carbon-carbon bond. The systematic name reflects the positioning of three distinct functional groups: an amino group (-NH₂) at the 3-position of one benzene ring, a fluoro substituent (-F) at the 4'-position of the opposing ring, and a nitro group (-NO₂) at the 4-position of the same ring bearing the amino group.
The molecular structure exhibits significant electronic complexity due to the interplay between electron-donating and electron-withdrawing substituents. The amino group at position 3 acts as an electron-donating group through both inductive and resonance effects, while the nitro group at position 4 serves as a strong electron-withdrawing group. The fluoro substituent at the 4'-position contributes moderate electron-withdrawing character through inductive effects while providing minimal resonance stabilization. This unique combination of substituents creates distinct electronic regions within the molecule, influencing both its chemical reactivity patterns and potential biological activities.
Structural characterization of related biphenylamine derivatives reveals important insights into the conformational preferences and electronic distribution of this compound class. The biphenyl backbone typically adopts a twisted conformation to minimize steric interactions between the ortho hydrogen atoms of adjacent rings, with dihedral angles typically ranging from 20 to 45 degrees depending on the substitution pattern. The presence of the amino group introduces additional hydrogen bonding possibilities, while the nitro and fluoro substituents modify the overall polarity and electronic density distribution throughout the molecular framework.
Table 1: Chemical Identity Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉FN₂O₂ |
| Molecular Weight | 232.21 g/mol |
| Substitution Pattern | 3-amino, 4-nitro, 4'-fluoro |
| Ring System | Biphenyl |
| Functional Groups | Primary amine, nitro, fluoro |
Historical Context in Heterocyclic Chemistry Research
The development of substituted biphenylamine chemistry has evolved significantly since the early foundations of heterocyclic research in the 1800s. The historical progression of heterocyclic compound synthesis established critical methodologies that directly influenced the preparation and study of complex biphenyl derivatives. Early investigations into nitrogen-containing aromatic systems provided the conceptual framework for understanding the electronic effects of amino substituents in conjugated aromatic networks, laying the groundwork for modern biphenylamine synthesis approaches.
The emergence of cross-coupling methodologies in the late twentieth century revolutionized the synthesis of substituted biphenyls, with the Suzuki-Miyaura coupling reaction becoming particularly prominent for constructing these frameworks. Research conducted on palladium-catalyzed biphenyl synthesis demonstrated the efficiency of this approach for generating symmetrical and unsymmetrical biaryl compounds, establishing the foundation for accessing complex substituted derivatives. The development of microwave-assisted organic synthesis conditions further enhanced the accessibility of these compounds, enabling parallel synthesis approaches that accelerated research in this area.
Contemporary research in heterocyclic chemistry has expanded to encompass the development of nanographenes and polycyclic heteroaromatic molecules, demonstrating the continued evolution of this field. Recent advances in heterocyclic nanographenes and related polycyclic systems have revealed new synthetic methodologies and structural possibilities that extend beyond traditional biphenyl frameworks. These developments have provided new perspectives on the electronic properties and potential applications of substituted aromatic systems, including biphenylamine derivatives with complex substitution patterns.
The historical context of nitrodiphenylamine research provides additional insights into the development of related compound classes. Early investigations into 2-nitrodiphenylamine and related derivatives established important principles regarding the stabilization of nitrated aromatic compounds and their role in various industrial applications. These historical precedents contributed to the understanding of nitro group effects in biphenyl systems and informed subsequent research into more complex substituted derivatives.
Position within Biphenylamine Derivative Taxonomy
The classification of [1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro- within the broader taxonomy of biphenylamine derivatives reveals its unique position among structurally related compounds. The biphenylamine family encompasses a diverse array of compounds characterized by the presence of amino functionality attached to biphenyl scaffolds, with various substitution patterns creating distinct subclasses based on electronic and steric properties. The positioning of substituents significantly influences both the chemical reactivity and potential biological activities of these compounds.
Comparative analysis with related biphenylamine derivatives demonstrates the distinctive characteristics of the trisubstituted system. The compound 4'-Fluoro-[1,1'-biphenyl]-3-amine represents a disubstituted analog lacking the nitro group, while 4-Nitro-[1,1'-biphenyl]-3-amine represents another disubstituted system without the fluoro substituent. The combination of all three functional groups in [1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro- creates a unique electronic environment that distinguishes it from these simpler derivatives.
The taxonomic classification extends to consideration of regioisomeric relationships and electronic effects. The positioning of the amino group at the 3-position rather than the 2- or 4-positions creates distinct electronic communication patterns with the other substituents. This meta-relationship between the amino and nitro groups results in different resonance stabilization patterns compared to ortho or para arrangements, influencing both the compound's stability and reactivity profile.
Table 2: Biphenylamine Derivative Classification
| Compound Type | Substitution Pattern | Key Characteristics |
|---|---|---|
| Monosubstituted | Single amino group | Basic biphenylamine framework |
| Disubstituted | Amino + one other group | Enhanced electronic complexity |
| Trisubstituted | Amino + two other groups | Maximal electronic modulation |
| Halogenated variants | Include fluoro, chloro, bromo | Modified electronic properties |
| Nitrated variants | Include nitro functionality | Strong electron-withdrawing effects |
Contemporary research in palladium-catalyzed distal selective carbon-hydrogen chalcogenation of biphenyl amines has revealed new possibilities for structural modification and functional group introduction. These developments demonstrate the continued evolution of biphenylamine chemistry and the potential for accessing increasingly complex derivatives through modern synthetic methodologies. The ability to perform selective functionalization reactions on biphenyl amine scaffolds opens new avenues for exploring structure-activity relationships and developing novel applications for these compound classes.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-10-4-1-8(2-5-10)9-3-6-12(15(16)17)11(14)7-9/h1-7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJGOQLUVGYRBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Decarboxylation Coupling Reaction
- Starting Materials : o-Nitrobenzoic acid (or its salts), substituted halobenzenes (e.g., fluoro-substituted halobenzenes).
- Reagents : Alkali (carbonates or hydroxides of lithium, sodium, potassium, cesium, or calcium), catalysts (often palladium or copper-based), and solvents such as ethanol, methanol, or isopropanol.
- Conditions : The reaction is conducted typically at 80–240 °C for 9–48 hours under an inert atmosphere.
- Process :
- The o-nitrobenzoic acid salt is pre-dried and reacted with the substituted halobenzene in the presence of a catalyst and solvent.
- This step results in the formation of fluoro-substituted nitrobiphenyls via decarboxylation and coupling.
- Post-reaction treatment includes filtration, washing, concentration, and crystallization to purify the nitrobiphenyl intermediate.
Catalytic Hydrogenation
- Objective : Reduction of the nitro group (-NO2) on the biphenyl intermediate to an amine (-NH2).
- Catalysts : Commonly palladium on carbon (Pd/C) or other hydrogenation catalysts.
- Solvents : Alcohols or other suitable organic solvents.
- Conditions : Reaction temperature ranges from 20 °C to 80 °C, under hydrogen pressure of 0.2–2 MPa, for 1–10 hours.
- Outcome : The fluoro-substituted nitrobiphenyl is converted into the corresponding fluoro-substituted aminobiphenyl compound.
Preparation of o-Nitrobenzoic Acid Salts
Post-Reaction Processing
- Filtration of reaction mixtures.
- Washing with solvents like toluene to remove impurities.
- Concentration under reduced pressure.
- Crystallization to obtain pure fluoro-aminobiphenyl derivatives.
Reaction Scheme Summary
| Step | Description | Key Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Preparation of o-nitrobenzoic acid salt | o-Nitrobenzoic acid + alkali (Na2CO3, K2CO3, etc.) in alcohol solvent | o-Nitrobenzoate salt |
| 2 | Decarboxylation coupling | o-Nitrobenzoate salt + fluoro-substituted halobenzene + catalyst, 80–240 °C, 9–48 h | Fluoro-substituted nitrobiphenyl |
| 3 | Catalytic hydrogenation | Fluoro-nitrobiphenyl + Pd/C + H2, 20–80 °C, 0.2–2 MPa, 1–10 h | Fluoro-aminobiphenyl ([1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro-) |
Analytical and Research Findings
- The reaction yields are optimized by varying the alkali type and solvent system; sodium or potassium carbonates/hydroxides are preferred for higher yields.
- Catalytic hydrogenation parameters such as pressure, temperature, and catalyst loading critically influence the reduction efficiency and purity of the amine product.
- The process is scalable and suitable for industrial applications due to the use of relatively inexpensive catalysts and solvents.
- The purity of the final product is ensured through crystallization and solvent extraction techniques.
Data Table: Typical Reaction Conditions and Outcomes
| Parameter | Range/Type | Notes |
|---|---|---|
| Alkali | Sodium carbonate, potassium carbonate, hydroxides | Mixed or single alkali salts used |
| Solvent | Ethanol, methanol, isopropanol, toluene | Solvent choice affects solubility and reaction rate |
| Temperature (Coupling) | 80–240 °C | Higher temperature accelerates decarboxylation |
| Reaction Time (Coupling) | 9–48 hours | Longer times improve conversion |
| Catalyst (Coupling) | Pd or Cu-based | Catalysts facilitate C-C bond formation |
| Temperature (Hydrogenation) | 20–80 °C | Mild conditions to avoid side reactions |
| Pressure (Hydrogenation) | 0.2–2 MPa | Hydrogen pressure for effective reduction |
| Reaction Time (Hydrogenation) | 1–10 hours | Sufficient for complete nitro reduction |
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-3-amine, 4’-fluoro-4-nitro- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Pharmaceuticals
The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it is utilized in the production of antifungal drugs such as Fluxapyroxad. This compound inhibits succinate dehydrogenase, leading to effective control over fungal growth, making it valuable in agricultural applications .
Material Science
Biphenyl derivatives, including [1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro-, are studied for their potential use in organic electronics. Their electronic properties allow them to be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), which are crucial for the development of flexible and lightweight electronic devices .
Chemical Reactions and Catalysis
This compound has been explored in various chemical reactions, including Suzuki-Miyaura coupling reactions. The ability to participate in these reactions makes it an essential building block for synthesizing more complex biphenyl derivatives that are used in different industrial applications .
Case Study 1: Fluxapyroxad Synthesis
A study demonstrated the synthesis of Fluxapyroxad using [1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro-. The process involved a three-step method yielding high purity and efficiency (99.88%) with minimal catalyst usage (0.04 mol%). This method not only enhances yield but also reduces environmental impact compared to traditional synthesis routes .
Case Study 2: Organic Electronics
Research has shown that incorporating [1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro- into polymer matrices improves the charge transport properties of OLEDs. The compound's electron-withdrawing nitro group enhances the stability and efficiency of the devices, making them more viable for commercial applications .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3-amine, 4’-fluoro-4-nitro- depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing their activity. The presence of the fluorine atom can enhance the compound’s binding affinity to certain targets, while the nitro group can participate in redox reactions. The amine group can form hydrogen bonds, further influencing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key molecular parameters of [1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro- with structurally related compounds:
Key Observations:
- Electronic Effects: The nitro group in the target compound reduces electron density on the aromatic ring compared to analogues with electron-donating groups (e.g., -CH₃ in ). This enhances electrophilic substitution reactivity at meta/para positions.
- Molecular Weight: The nitro group increases molecular weight compared to fluorine-only derivatives (e.g., 205.2 g/mol in vs. 234.21 g/mol for the target).
- Lipophilicity: Methyl or trifluoromethyl substituents (e.g., ) increase lipophilicity (logP), whereas the nitro group may reduce it due to polarity.
Biological Activity
The compound [1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro- is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and other relevant pharmacological activities.
Chemical Structure
The chemical structure of [1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro- can be represented as follows:
This structure includes a biphenyl backbone with an amino group at the 3-position and a fluoro and nitro substituent at the para positions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on fluorinated nitrostyrenes demonstrated enhanced antimicrobial activity against various bacterial strains, suggesting that the presence of fluorine and nitro groups can potentiate antibacterial effects .
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| E. coli | 12.5 |
| S. aureus | 100 |
| C. albicans | 62.5 |
The above table summarizes the MIC values for related compounds, indicating that modifications in the biphenyl structure can lead to varying degrees of antimicrobial efficacy.
Cytotoxicity Studies
In vitro studies have been conducted to assess the cytotoxic effects of [1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro- against cancer cell lines. The compound was tested against lung cancer cell lines A549 and H1975. Results showed that it exhibited concentration-dependent cytotoxicity, with significant effects noted at higher concentrations .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) for biphenyl derivatives suggests that the positioning of functional groups significantly influences biological activity. For instance:
- The nitro group enhances electron-withdrawing properties, potentially increasing reactivity with biological targets.
- The fluoro substituent may improve pharmacokinetic properties such as solubility and membrane permeability.
Case Studies
A notable case study involved the synthesis and evaluation of various biphenyl derivatives, including [1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro-. These derivatives were screened for their ability to inhibit protein tyrosine phosphatases (PTPs), which are critical in cancer progression. The results indicated that certain modifications led to improved inhibitory activity against specific PTPs .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions via coupling patterns (e.g., W-coupling in meta-substituted biphenyls) .
- X-ray Crystallography : Resolves regiochemical ambiguities. For example, SHELX software (widely used for small-molecule refinement) can model nitro-fluoro interactions and hydrogen bonding .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular formulas, particularly for nitro-containing derivatives .
How do environmental factors (pH, temperature, light) impact the stability of [1,1'-Biphenyl]-3-amine, 4'-fluoro-4-nitro- during storage and reactions?
Basic Research Question
The nitro group increases sensitivity to UV light, requiring storage in amber vials at –20°C. Amine groups are prone to oxidation; thus, inert atmospheres (N₂/Ar) are recommended during synthesis. Stability studies on similar biphenyl amines show decomposition above 40°C or in acidic conditions (pH < 5), forming nitroso byproducts .
What challenges arise in achieving meta-selectivity during functionalization of biphenyl amines, and how can they be addressed?
Advanced Research Question
Meta-substitution is sterically and electronically challenging due to competing para/ortho pathways. Modular flow systems or directing groups (e.g., sulfonic acids) improve meta-selectivity. For example, a three-component benzannulation strategy using 1,3-diketones and amines achieved meta-arylation with 70–77% yields in controlled flow conditions . Computational modeling (DFT) helps predict regioselectivity by analyzing transition-state energies .
What safety protocols are critical when handling [1,1'-Biphenyl]-3-amine derivatives with nitro and fluoro substituents?
Basic Research Question
- Toxicity : Classified as Category 4 for acute toxicity (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and PPE .
- Environmental Hazards : Nitro groups pose risks to aquatic life. Waste must be neutralized before disposal .
- Reactivity : Avoid contact with strong oxidizers (risk of exothermic decomposition) .
How can biphenyl amines be utilized as intermediates in medicinal chemistry, particularly for targeting enzyme inhibition?
Advanced Research Question
The nitro group facilitates bioisosteric replacement in drug design. For example, biphenyl amines are precursors for carbazole derivatives with anti-HIV activity . Fluorine enhances bioavailability by increasing lipophilicity and metabolic stability. Structure-activity relationship (SAR) studies on similar compounds show that 4-nitro-4′-fluoro substitution improves binding to viral reverse transcriptases .
What role does crystallography play in understanding intermolecular interactions in biphenyl amine derivatives?
Advanced Research Question
Hirshfeld surface analysis reveals dominant interactions (e.g., C–H⋯O for nitro groups, π-π stacking between biphenyl rings). For example, dimethyl 4′-bromo-3-oxo-biphenyl structures show Br⋯O halogen bonding, influencing crystal packing . SHELXL refinement parameters (R-factors < 0.05) ensure accurate modeling of disorder in nitro groups .
How do solvent polarity and catalyst choice affect the efficiency of amination reactions in biphenyl systems?
Advanced Research Question
Polar aprotic solvents (DMF, DMSO) enhance Pd-catalyzed amination by stabilizing charged intermediates. For example, Buchwald-Hartwig amination using Xantphos ligands in toluene/EtOH mixtures achieves >80% conversion . Catalyst poisoning by nitro groups can occur; thus, Pd₂(dba)₃ with bulky phosphines (e.g., JohnPhos) is preferred for nitro-substituted substrates .
What computational methods are employed to predict the spectroscopic properties of [1,1'-Biphenyl]-3-amine derivatives?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts and UV-Vis spectra. For example, meta-fluoro-nitro biphenyls show calculated λmax values (~320 nm) matching experimental UV data . Software like Gaussian or ORCA integrates solvent effects to refine predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
